2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

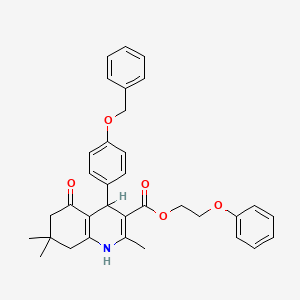

The compound 2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline (PHQ) family, a class of 1,4-dihydropyridine (1,4-DHP) derivatives known for their broad pharmacological activities, including calcium channel modulation, antimicrobial, anti-inflammatory, and antiviral effects . Structurally, it features a hexahydroquinoline core substituted with a 2-phenoxyethyl ester at position 3, a 4-(benzyloxy)phenyl group at position 4, and methyl groups at positions 2 and 6.

Properties

IUPAC Name |

2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO5/c1-23-30(33(37)39-19-18-38-26-12-8-5-9-13-26)31(32-28(35-23)20-34(2,3)21-29(32)36)25-14-16-27(17-15-25)40-22-24-10-6-4-7-11-24/h4-17,31,35H,18-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYFYYJDXJYNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the oxoquinoline class. Its complex structure contributes to various biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's molecular formula is with a molecular weight of 537.65 g/mol. Its structure features a dihydropyridine ring and a cyclohexenone moiety which are critical for its biological interactions. The unique conformational flexibility provided by these features enhances its potential to interact with various biological targets.

Biological Activities

Research has indicated that derivatives of oxoquinoline compounds exhibit significant biological activities. Notably:

- Antioxidant Activity : Compounds similar to this compound have demonstrated strong antioxidant properties. A study highlighted that the representative compound showed an ORAC value indicating its capacity to scavenge free radicals effectively .

- Anti-inflammatory Properties : The hexahydroquinoline ring system is associated with anti-inflammatory effects. Recent studies suggest that derivatives can act as inflammation mediators in chronic conditions .

- Neuroprotective Effects : The compound has been evaluated for its potential in neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease. Some derivatives demonstrated selective inhibition of MAO-B (Monoamine oxidase B), which is crucial for managing Parkinson's symptoms .

The mechanisms through which this compound exerts its biological effects include:

- MAO-B Inhibition : The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters. For example, a derivative exhibited an IC50 value of 0.062 µM against MAO-B, showcasing its potency compared to existing treatments .

- Antioxidative Mechanism : The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals. This mechanism is vital for protecting cellular integrity against oxidative stress.

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| K-12 | Contains piperazine moiety | HIV transcription inhibitor |

| K-37 | Fluorinated oxoquinolone | Antiviral properties |

| K-38 | Triazole substitution | Antibacterial activity |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Neuroprotection in Parkinson's Disease : A study focused on the synthesis and evaluation of derivatives for their neuroprotective effects against oxidative stress and neuroinflammation. The findings suggested that certain derivatives could significantly reduce neuronal cell death in vitro .

- Inflammation Mediators : Research into inflammation mediators revealed that some derivatives could effectively modulate inflammatory pathways in chronic diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural differences among PHQ derivatives lie in the ester groups and aromatic substituents, which significantly influence biological activity. Below is a comparative analysis:

Key Observations:

- Aromatic Substituents: The benzyloxy group in the target compound is bulkier and more lipophilic than substituents like methoxy or chloro, which could influence binding affinity to biological targets .

Pharmacological Activity

PHQ derivatives exhibit diverse activities depending on substituents:

- Anti-HIV Activity: Compounds with trifluoromethyl or nitro groups (e.g., 13d, 13l, 13m ) showed EC50 values of 20–25 µM and selectivity indices (SI) >26 in anti-HIV assays .

- Antimicrobial Activity: Ethyl 4-(4-chlorophenyl)-...-carboxylate demonstrated potent antibacterial activity, while derivatives with nitro or hydroxyl groups (e.g., 5r, 5v ) showed selective inhibition .

- Anti-inflammatory Effects: The 4-(2-chlorophenyl) analog exhibited significant activity at low dosages, suggesting substituent electronegativity (e.g., Cl) enhances target binding .

Research Findings and Discussion

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Chloro and nitro substituents enhance antimicrobial and anti-HIV activities by increasing electrophilicity .

- Benzyloxy vs. Methoxy: The benzyloxy group in the target compound may extend half-life due to steric protection against metabolic degradation compared to methoxy .

- Ester Flexibility: Phenoxyethyl esters could improve binding to flexible enzyme pockets (e.g., HIV integrase) compared to rigid methyl esters .

Molecular Docking Insights

Docking studies on anti-HIV PHQs revealed interactions with integrase (IN) active sites, mimicking raltegravir’s binding mode . The target compound’s benzyloxy group may form π-π interactions with IN residues, though in silico validation is needed.

Q & A

Basic: What are the standard synthetic routes for this compound, and what critical reaction parameters influence yield?

Answer:

The synthesis typically involves a multi-step protocol starting with condensation of substituted benzaldehydes with active methylene compounds (e.g., ethyl acetoacetate), followed by cyclization under acidic or basic conditions to form the hexahydroquinoline core . Key parameters include:

- Temperature control (e.g., reflux at 80–100°C for cyclization).

- Catalysts : Use of ammonium acetate or piperidine for facilitating Hantzsch-type reactions .

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating the target compound .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, particularly the benzyloxy and phenoxyethyl groups. The hexahydroquinoline core is identified via characteristic deshielded protons (e.g., NH at δ 4.5–5.5 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the chair conformation of the hexahydroquinoline ring (e.g., C–C bond lengths: ~1.54 Å; torsion angles <10°) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₂₇H₂₉NO₅, m/z 447.5) .

Basic: What biological activities are reported for structurally analogous quinoline derivatives?

Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Low-dose inhibition of bacterial/fungal growth (e.g., MIC <10 µg/mL for Staphylococcus aureus) via membrane disruption or enzyme inhibition .

- Anti-inflammatory effects : Suppression of COX-2 and TNF-α in vitro (IC₅₀ ~15 µM) .

- Enzyme modulation : Interaction with cytochrome P450 isoforms or NADPH oxidase, affecting oxidative stress pathways .

Advanced: How can reaction conditions be optimized to address low yields during the final esterification step?

Answer:

Low yields in esterification (e.g., phenoxyethyl group incorporation) may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Activating agents : Use DCC/DMAP or EDCI/HOBt to enhance coupling efficiency .

- Solvent polarity : Switch to DCM or THF to improve solubility of bulky intermediates.

- Temperature modulation : Perform reactions under mild conditions (25–40°C) to avoid decomposition .

- Real-time monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates promptly .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

Contradictions (e.g., variable IC₅₀ values) often stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, use MTT assays with consistent serum concentrations .

- Structural impurities : Validate compound purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography or NOESY .

- Solubility factors : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .

Advanced: What methodologies are effective for structure-activity relationship (SAR) studies targeting the 3-hydroxyphenyl moiety?

Answer:

To elucidate the role of the 3-hydroxyphenyl group:

- Functional group modification : Synthesize derivatives with methoxy, nitro, or halogen substituents. Compare binding affinities using SPR or fluorescence polarization .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or NADPH oxidase .

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using QSAR models trained on bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.